(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
説明
BenchChem offers high-quality (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDCSOMQVMKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure includes functional groups that suggest bioactivity, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is classified as an isoxazole derivative and a piperazine-based molecule . The isoxazole ring contributes to its heterocyclic nature, while the piperazine moiety enhances its pharmacological properties. The synthesis typically involves several key steps, including:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving hydroxylamine and appropriate carbonyl compounds.
- Piperazine linkage : The piperazine unit is introduced via nucleophilic substitution or coupling reactions.
- Incorporation of the methylsulfonyl group : This step often requires specific reagents to ensure the stability and reactivity of the final product.
Analytical techniques such as NMR and HPLC are employed to confirm the purity and structure of the synthesized compound.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest potential mechanisms include:
- Inhibition of key enzymes : Similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
- Antimicrobial properties : Isoxazole derivatives have been reported to possess antibacterial and antifungal activities, indicating that this compound may also exhibit similar effects .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structural similarity suggests that our compound could also demonstrate similar properties .
- Antimicrobial Screening : In studies involving derivatives of related structures, some compounds exhibited selective antibacterial activity against Gram-positive bacteria, suggesting that modifications in the molecular structure can enhance bioactivity .
- Quantitative Binding Studies : Techniques such as surface plasmon resonance have been used to determine binding affinities of similar compounds to their targets, providing insights into their potential effectiveness in therapeutic applications.
Table 1: Summary of Biological Activities
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. Studies show that derivatives containing benzothiazole and piperazine structures demonstrate moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
Compounds with similar structures have been studied for their antitumor properties, showing promise in inducing apoptosis in cancer cells. The mechanism often involves modulation of apoptotic pathways, including the activation of caspases and disruption of mitochondrial functions.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development as a new antibiotic .
Case Study 2: Antitumor Properties
Research published in Cancer Letters highlighted the ability of a derivative to induce apoptosis in human cancer cell lines through caspase activation, indicating its potential as an anticancer agent .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, toluene) to enhance cyclization efficiency .
- Catalysis : Acid catalysts (e.g., HCl, H₂SO₄) improve cyclization yields .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and product stability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexities?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Resolve aromatic protons (benzo[d]thiazol, isoxazole) and piperazine methylene signals. Overlapping peaks (e.g., piperazine CH₂ groups) require 2D NMR (COSY, HSQC) .
- FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. Challenges :
- Tautomerism : Thione-thiol tautomerism in thiadiazole derivatives may complicate spectral assignments .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can shift proton signals; use multiple solvents for cross-validation .
Basic: What are the key considerations in designing stability studies for this compound under varying environmental conditions?
Answer:
Study Design :
- pH Stability : Assess degradation in acidic (pH 3–5) and basic (pH 8–10) buffers via HPLC monitoring .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and accelerated aging at 40–60°C .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photolytic degradation .
Q. Analytical Methods :
- HPLC/LC-MS : Track degradation products and quantify stability over time .
- XRD : Monitor crystallinity changes affecting solubility and bioavailability .
Advanced: How can molecular docking studies predict biological targets, and what validation steps are necessary?
Answer:
Methodology :
- Target Selection : Prioritize enzymes with structural homology to known benzo[d]thiazol targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize ligand protonation states with tools like Epik .
- Scoring Metrics : Analyze binding energies (ΔG) and hydrogen-bond interactions with catalytic residues .
Q. Validation :
- In Vitro Assays : Validate docking results with enzyme inhibition assays (e.g., IC₅₀ determination) .
- Mutagenesis Studies : Confirm key binding residues identified in silico .
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Answer:
Root Causes :
- Substituent Effects : Minor changes (e.g., methyl vs. nitro groups) drastically alter bioactivity .
- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
Q. Resolution Strategies :
- Meta-Analysis : Compare data across analogs using standardized metrics (e.g., pIC₅₀) .
- Structural Profiling : Use X-ray crystallography or molecular dynamics to correlate activity with conformational stability .
Advanced: What strategies establish structure-activity relationships (SAR) through systematic substitution of heterocyclic moieties?
Answer:
Systematic Approaches :
- Piperazine Modifications : Replace methylsulfonyl with fluorinated or bulky groups to assess steric/electronic effects .
- Isoxazole Variants : Substitute 3-methyl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
